2-(溴甲基)-3-甲氧基苯甲酸甲酯

描述

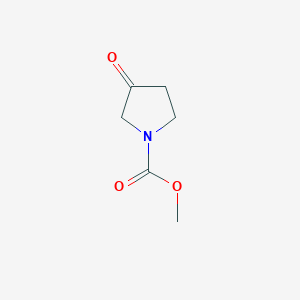

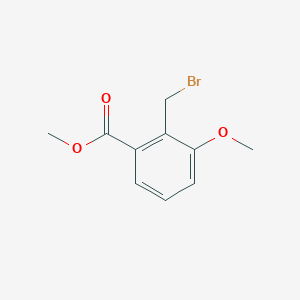

Methyl 2-(bromomethyl)-3-methoxybenzoate is an organic compound with the molecular formula C9H9BrO2 . It is commonly used as an intermediate in pharmaceutical and agrochemical industries for the synthesis of various compounds .

Synthesis Analysis

This compound is typically produced by the reaction of 2-bromomethylbenzoic acid with methanol in the presence of a catalyst . A concise protocol for the synthesis of two novel vicinal haloethers bearing a malonontrile group, 2-bromo-2-(methoxy(phenyl)methyl)malononitrile (1) and 2-iodo-2-(methoxy(phenyl)methyl)malononitrile (2), has been elaborated .Molecular Structure Analysis

The molecular weight of Methyl 2-(bromomethyl)-3-methoxybenzoate is 229.071 Da . The InChI code is1S/C9H9BrO2/c1-12-9(11)8-5-3-2-4-7(8)6-10/h2-5H,6H2,1H3 . Chemical Reactions Analysis

Methyl (2-bromomethyl)acrylate (MBrMA) may be used as chain transfer agents in the emulsion polymerization of methyl methacrylate (MMA) and styrene . MBrMA can undergo nucleophilic substitution of carboxylic acid to form methyl 2-(acyloxymethyl)acrylates .Physical And Chemical Properties Analysis

The molecular weight of Methyl 2-(bromomethyl)-3-methoxybenzoate is 229.071 Da . The InChI code is1S/C9H9BrO2/c1-12-9(11)8-5-3-2-4-7(8)6-10/h2-5H,6H2,1H3 .

科学研究应用

复杂分子的合成

2-(溴甲基)-3-甲氧基苯甲酸甲酯在各种复杂分子的合成中用作前体或中间体。例如,它已被用于合成 4-溴-2-甲氧基苯甲酸甲酯,这是一个涉及溴化和水解的多步骤过程,突出了其在创建衍生物以供进一步化学探索中的效用 (陈炳河,2008)。此外,它还参与了 2-溴-3-羟基苯甲酸酯衍生物的合成,展示了其在促进狄尔斯-阿尔德反应等复杂化学反应和后续转化中的多功能性 (H. Shinohara 等,2014)。

材料科学应用

在材料科学中,该化合物已被研究其在创建具有理想电子特性的新材料方面的潜力。例如,使用 3,4-双(溴甲基)甲氧基苯的加成产物合成的 [6,6]-苯基-C61-丁酸甲酯 (PCBM) 的衍生物在聚合物太阳能电池中展示了增强的光伏性能,表明 2-(溴甲基)-3-甲氧基苯甲酸甲酯衍生物在改善可再生能源技术中的作用 (Bo Jin 等,2016)。

对药物合成的贡献

该化合物也是药物合成中的关键中间体。例如,其衍生物已被用于合成具有潜在抗真菌活性的化合物,如新型 (E)-5-(甲氧基亚氨基)-3,5-二氢苯并[e][1,2]恶杂环-4(1H)-酮类抗真菌剂,表明其在开发用于作物保护和可能的人类疾病的新疗法中的重要性 (董岩杨等,2017)。

作用机制

Target of Action

Methyl 2-(bromomethyl)-3-methoxybenzoate is a complex compound that can be used in the synthesis of various drugs . .

Mode of Action

Bromomethyl groups are known to be reactive and can participate in various chemical reactions, such as nucleophilic substitution . The methoxy group may also influence the compound’s reactivity and interaction with its targets.

Biochemical Pathways

The compound may be involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an organoboron compound with a halide or pseudohalide using a palladium catalyst .

Pharmacokinetics

Similar compounds have been noted to have high gastrointestinal absorption , suggesting that this compound may also have good bioavailability. Factors such as lipophilicity and water solubility can also influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties .

Result of Action

Its potential involvement in the suzuki–miyaura cross-coupling reaction suggests it may play a role in the synthesis of various organic compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-(bromomethyl)-3-methoxybenzoate. For instance, the Suzuki–Miyaura cross-coupling reaction requires specific conditions, including a palladium catalyst and an organoboron reagent . Additionally, factors such as temperature, pH, and solvent can also impact the compound’s reactivity and stability.

安全和危害

This compound is considered hazardous. It may cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, wearing of chemical impermeable gloves, and ensuring adequate ventilation are recommended .

未来方向

There is ongoing research into the synthesis of novel vicinal haloethers bearing a malonontrile group . This suggests potential future directions in the development and application of Methyl 2-(bromomethyl)-3-methoxybenzoate and related compounds.

Relevant Papers The relevant papers retrieved include a concise protocol for the synthesis of two novel vicinal haloethers , and a safety data sheet providing detailed information about the compound .

属性

IUPAC Name |

methyl 2-(bromomethyl)-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-13-9-5-3-4-7(8(9)6-11)10(12)14-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLGKOGJOVGRNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1CBr)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30501393 | |

| Record name | Methyl 2-(bromomethyl)-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(bromomethyl)-3-methoxybenzoate | |

CAS RN |

71887-28-0 | |

| Record name | Methyl 2-(bromomethyl)-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1353810.png)